3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid
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Overview
Description
3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and glycine.
Condensation Reaction: The 3-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining a specific temperature range to ensure high yield and purity.
Catalyst Optimization: Using efficient catalysts to speed up the reaction and reduce by-products.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in research to understand its effects on biological systems, including enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
- 3-Amino-3-[3-(methoxy)phenyl]propanoic acid
- 3-Amino-3-[3-(chloromethoxy)phenyl]propanoic acid
Uniqueness
3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Properties
IUPAC Name |
3-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFZYFVHNUTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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